An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine in Peptide Synthesis
An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Side-Chain Protection in Peptide Synthesis
In the intricate field of peptide synthesis, the success of assembling a target sequence hinges on a meticulously planned protecting group strategy. The differential protection of the α-amino group and the reactive side chains of amino acid residues is paramount to prevent unwanted side reactions and ensure the fidelity of the final peptide. For serine, a polar, uncharged amino acid, the nucleophilic nature of its side-chain hydroxyl group presents a significant challenge. Unprotected serine can lead to O-acylation during coupling steps, and subsequent O- to N-acyl migration can result in the formation of deletion sequences and impurities that are difficult to separate.
To circumvent these issues, the hydroxyl group of serine is temporarily masked with a protecting group. The choice of this protecting group is critical; it must be stable to the conditions of α-amino group deprotection and peptide bond formation, yet readily cleavable under conditions that do not degrade the peptide chain. This guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine (Boc-Ser(THP)-OH), a key building block in solid-phase peptide synthesis (SPPS), with a focus on its synthesis, application, and the chemical principles that underpin its utility.
Physicochemical Properties of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine
A thorough understanding of the physicochemical properties of Boc-Ser(THP)-OH is essential for its effective use in the laboratory.
| Property | Value |
| CAS Number | 130465-47-3[1] |
| Molecular Formula | C13H23NO6[1] |
| Molecular Weight | 289.32 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DCM, and alcohols |
| Storage | Store at 2-8°C to ensure stability |
Synthesis of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine
The synthesis of Boc-Ser(THP)-OH involves two key steps: the protection of the α-amino group of L-serine with a tert-butoxycarbonyl (Boc) group, followed by the protection of the side-chain hydroxyl group with a tetrahydropyranyl (THP) group.
Step 1: N-Boc Protection of L-Serine
The initial step is the protection of the amino group of L-serine. A common and effective method involves the reaction of L-serine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.
Reaction:
L-Serine + (Boc)₂O → N-(tert-Butoxycarbonyl)-L-serine (Boc-Ser-OH)
Experimental Protocol:
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Dissolve L-serine in an aqueous solution of sodium hydroxide, cooled in an ice bath.
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To this solution, add a solution of di-tert-butyl dicarbonate in a suitable organic solvent, such as dioxane.
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Stir the biphasic mixture vigorously while allowing it to warm to room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, acidify the reaction mixture to a pH of 2-3 with a suitable acid, such as potassium bisulfate.
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Extract the product, N-Boc-L-serine, with an organic solvent like ethyl acetate.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-protected serine.
Step 2: O-THP Protection of N-Boc-L-Serine
The second step involves the protection of the side-chain hydroxyl group of N-Boc-L-serine with a tetrahydropyranyl (THP) group. This is typically achieved by reacting N-Boc-L-serine with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.
Reaction:
N-Boc-L-Serine + 3,4-Dihydro-2H-pyran --(H+)--> N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine
Experimental Protocol:
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Dissolve N-Boc-L-serine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).
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To this solution, add 3,4-dihydro-2H-pyran (DHP) dropwise at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Ser(THP)-OH is a valuable building block in Boc-based solid-phase peptide synthesis. The THP group is stable to the repetitive treatments with trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group, yet it can be cleaved under mildly acidic conditions at the end of the synthesis.
Workflow for Incorporation of Boc-Ser(THP)-OH in Boc-SPPS
Caption: Workflow for the incorporation of Boc-Ser(THP)-OH in Boc-SPPS.
Detailed Experimental Protocol for SPPS
1. Nα-Boc Deprotection:
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Rationale: The temporary Nα-Boc protecting group is removed to expose the free amine for the subsequent coupling reaction.
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Procedure:
2. Neutralization:
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Rationale: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine to facilitate the subsequent coupling reaction.
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Procedure:
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Wash the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for a few minutes.
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Wash the resin thoroughly with DCM and DMF to remove excess base.
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3. Coupling of Boc-Ser(THP)-OH:
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Rationale: The carboxylic acid of Boc-Ser(THP)-OH is activated to form a reactive species that readily couples with the free N-terminal amine of the growing peptide chain.
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Procedure:
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In a separate vessel, pre-activate Boc-Ser(THP)-OH (typically 3-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIEA in N,N-dimethylformamide (DMF).
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Add the activated amino acid solution to the neutralized peptide-resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature.
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Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result indicates the absence of free primary amines and the completion of the reaction.
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4. Final Cleavage and Deprotection of the THP Group:
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Rationale: The completed peptide is cleaved from the solid support, and all side-chain protecting groups, including the acid-labile THP group, are removed simultaneously.
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Procedure:
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After the final coupling and deprotection cycle, wash the peptide-resin thoroughly and dry it under vacuum.
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Treat the dried peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger such as anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
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Alternatively, for peptides that are not sensitive to stronger acids, a cleavage cocktail containing trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used.
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Following cleavage, precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.
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Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Analytical Characterization
The identity and purity of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine should be confirmed by standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the diastereotopic protons of the tetrahydropyran ring, and the protons of the serine backbone.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the serine and tetrahydropyran moieties.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=O (urethane and carboxylic acid), and C-O bonds.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine and the reagents used in its synthesis and application.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile and hazardous reagents like DHP, TFA, and HF.
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention if irritation persists.
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Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine is a strategically important building block for the incorporation of serine into peptides using Boc-SPPS. The THP protecting group provides robust protection for the serine side-chain hydroxyl group against undesired side reactions during peptide chain elongation and is readily removed during the final acidolytic cleavage step. A thorough understanding of its synthesis, physicochemical properties, and the protocols for its use, as outlined in this guide, is essential for researchers and scientists in the field of peptide chemistry and drug development to achieve successful and high-purity synthesis of serine-containing peptides.
References
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Anaspec. Safety Data Sheet - Boc-Ser(Me)-OH. [Link]
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Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]
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AAPPTec. Safety Data Sheet - Fmoc-Trp(Boc)-Ser(ΨMe,Me pro)-OH. [Link]
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TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
